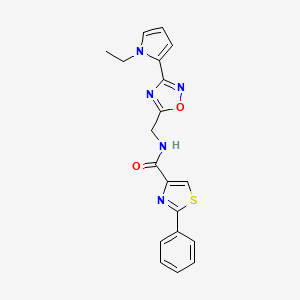

1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

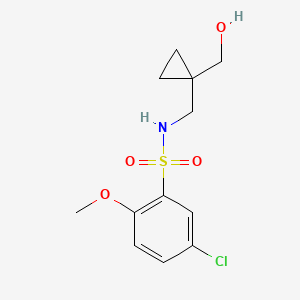

1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C32H24ClF3N4O3 and its molecular weight is 605.01. The purity is usually 95%.

BenchChem offers high-quality 1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolite Characterization The chemical compound has been utilized for metabolite characterization through methods combining thin-layer chromatography for metabolite separation and purification with high-resolution mass spectrometry and nuclear magnetic resonance. This approach has been demonstrated in studies involving the identification of diazepam metabolites in the rat's intestinal tract (Schwartz, Bommer & Vane, 1967).

Gastric and Duodenal Lesions Prevention Research has also explored the chemical's application as a gastrin/cholecystokinin-B receptor antagonist in preventing gastric and duodenal lesions. Notably, one study examined the effectiveness of a compound structurally similar to the one , highlighting its potential in suppressing acid secretion and preventing lesions in rats, suggesting its utility as a therapeutic agent in peptic ulcer disease (Nishida et al., 1994).

Antagonism in Stress-Induced Hyperarousal Another avenue of application includes the use of structurally related compounds as receptor antagonists to address stress-induced hyperarousal without causing hypnotic effects. This is particularly relevant in the context of disorders associated with stress or hyperarousal states, indicating the potential of such compounds in psychiatric treatment (Bonaventure et al., 2015).

Pancreatic Sensitivity Alteration in Diabetes The compound's applications extend to diabetes research, where variations of the compound have been used to study their effects on the exocrine pancreas of type 2 diabetic rats. This includes insights into the sensitivity of the pancreas to certain peptides and the implications for diabetes management and treatment (Kuntz, Pinget & Damgé, 2002).

Psoriasis Treatment Furthermore, related chemical compounds have been investigated for their potential in treating chronic autoimmune diseases like psoriasis. For instance, the discovery and development of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors demonstrate the significant antipsoriatic effects in animal models, suggesting their viability as drug candidates for psoriasis treatment (Li et al., 2016).

properties

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24ClF3N4O3/c1-19-9-5-6-12-22(19)27(41)18-40-26-14-8-7-13-23(26)28(20-10-3-2-4-11-20)38-29(30(40)42)39-31(43)37-21-15-16-25(33)24(17-21)32(34,35)36/h2-17,29H,18H2,1H3,(H2,37,39,43) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPJGPLRDIVDQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24ClF3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Morpholinoanilino)2-oxoethyl]-4-piperidino-4-piperidinecarboxamide](/img/structure/B2510220.png)

![4-{[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2510225.png)

![1-Chloro-3-methyl-2-(2-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2510232.png)

![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2510234.png)

![Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate](/img/structure/B2510235.png)

![2-iodo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2510238.png)

![Ethyl 5-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate](/img/structure/B2510241.png)